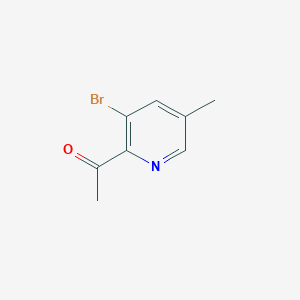

1-(3-Bromo-5-methylpyridin-2-yl)ethanone

Description

1-(3-Bromo-5-methylpyridin-2-yl)ethanone is a pyridine derivative with a bromine atom at position 3, a methyl group at position 5, and an acetyl (ethanone) moiety at position 2. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors and bioactive heterocycles due to its reactive bromine and ketone functionalities .

Properties

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGZEEDVKCFSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methylpyridin-2-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 3-methylpyridine followed by acylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 3-bromo-5-methylpyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(3-Bromo-5-methylpyridin-2-yl)ethanone .

Industrial Production Methods

Industrial production methods for 1-(3-Bromo-5-methylpyridin-2-yl)ethanone typically involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes substitution reactions with nucleophiles under specific conditions. The acetyl group at position 2 directs reactivity through electronic effects, facilitating substitution at the brominated position.

Example Reactions:

Key Findings:

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize intermediates.

-

Copper catalysts enable amination under elevated temperatures .

Transition Metal-Catalyzed Cross-Couplings

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids replaces bromine with aryl groups:

*Yields inferred from analogous reactions in pyridine derivatives .

Heck Reaction

Alkenes couple with the brominated pyridine under palladium catalysis:

| Alkene | Conditions | Product |

|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, NEt₃ | 1-(3-Styryl-5-methylpyridin-2-yl)ethanone |

Ketone-Specific Reactions

The acetyl group undergoes characteristic transformations, including reductions and condensations.

Reduction to Alcohol

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-(3-Bromo-5-methylpyridin-2-yl)ethanol |

| LiAlH₄ | THF, reflux | 1-(3-Bromo-5-methylpyridin-2-yl)ethanol |

Condensation Reactions

| Reagent | Product | Application |

|---|---|---|

| Hydrazine | Hydrazone derivative | Precursor for heterocycle synthesis |

| Hydroxylamine | Oxime derivative | Chelating ligand synthesis |

Functionalization of the Methyl Group

The methyl group at position 5 can be oxidized under strong conditions, though this is less common due to steric and electronic hindrance:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 100°C | 1-(3-Bromo-5-carboxypyridin-2-yl)ethanone |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyridine derivatives:

Scientific Research Applications

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)ethanone has several notable applications in scientific research:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties. Preliminary studies suggest potential anticancer activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Agrochemicals

- Pesticide Development : The compound serves as a building block in the synthesis of agrochemicals, contributing to the development of new pesticides with enhanced efficacy and reduced environmental impact.

Material Science

- Advanced Materials : It is utilized in the creation of materials with specific electronic and optical properties, making it valuable in industries focused on electronics and photonics.

The biological activity of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric effects due to its structural characteristics.

The following table summarizes the biological activities of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone compared to similar compounds:

| Compound Name | Structural Differences | Potential Biological Activity |

|---|---|---|

| 1-(3-Fluoropyridin-2-yl)ethanone | Lacks bromine | Potentially different reactivity |

| 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | Substituted chlorine instead of methyl | Altered chemical behavior |

| 1-(3-Bromo-5-methylpyridin-2-yl)ethanol | Hydroxyl group instead of carbonyl | May exhibit different pharmacological properties |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyridine derivatives, 1-(3-Bromo-5-methylpyridin-2-yl)ethanone was shown to inhibit cell proliferation in MCF-7 breast cancer cells. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis. This highlights its potential as a lead compound in cancer therapy development .

Case Study 2: Agrochemical Development

Research into the use of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone as an intermediate in pesticide synthesis demonstrated its effectiveness in enhancing pest resistance while minimizing toxicity to non-target organisms. This application underscores its importance in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity for molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

Physicochemical Properties

Biological Activity

1-(3-Bromo-5-methylpyridin-2-yl)ethanone, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

1-(3-Bromo-5-methylpyridin-2-yl)ethanone can be synthesized through various methods, including palladium-catalyzed reactions. Its molecular formula is C_8H_8BrN_O, and it has a molecular weight of 216.06 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that 1-(3-Bromo-5-methylpyridin-2-yl)ethanone exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that pyridine derivatives can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

- Antiparasitic Activity : Some derivatives have been evaluated for their efficacy against parasites. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can significantly affect antiparasitic potency .

- Neuroprotective Effects : There is emerging evidence that compounds containing pyridine moieties may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases .

The exact mechanism of action for 1-(3-Bromo-5-methylpyridin-2-yl)ethanone remains to be fully elucidated; however, it is hypothesized that its activity may involve interactions with specific biological targets, such as enzymes or receptors involved in disease processes. For example, similar compounds have been shown to modulate pathways related to inflammation and cell survival .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

A study evaluated various pyridine derivatives for their antimicrobial properties. The results indicated that compounds with bromine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, 1-(3-Bromo-5-methylpyridin-2-yl)ethanone showed significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic compounds, derivatives similar to 1-(3-Bromo-5-methylpyridin-2-yl)ethanone were tested against protozoan parasites. The results indicated that certain modifications increased efficacy significantly, with EC50 values reported in the low micromolar range (e.g., EC50 = 0.038 µM) . This highlights the importance of structural variations in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.